7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-8-(4-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a purine ring system, which is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring. The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a methoxy group attached to a phenyl ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its degree of ionization, its solubility in water and other solvents, its melting point and boiling point, and its stability under various conditions .Mechanism of Action
Target of Action
The primary target of MFCD11993075, also known as VU0607859-1, is the CAG repeat expansion that causes all nine known polyglutamine diseases, including Huntington’s disease (HD), spinocerebellar ataxia type 1 (SCA1), and type 3 (SCA3) .
Mode of Action
VU0607859-1 is an antisense oligonucleotide (ASO) investigational therapy . It interacts with its targets by reducing the expression of mutant proteins. In preclinical studies, significant and dose-dependent reductions of mutant huntingtin protein (mHTT) were observed in vivo in disease mouse models of HD . Allele-preferential reductions of mHTT were observed in vitro in HD patient cell models .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of mutant proteins in polyglutamine diseases. By reducing the levels of these mutant proteins, it can potentially alleviate the symptoms of these diseases .
Pharmacokinetics
Pharmacokinetics generally involves studying the absorption, distribution, metabolism, and excretion (adme) of a compound . This information is crucial for understanding how the compound is processed in the body and how it interacts with its target sites.
Result of Action
The result of the action of MFCD11993075 is the reduction of mutant proteins associated with polyglutamine diseases. This can lead to improvements in motor function and other symptoms of these diseases .
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, its physical and chemical properties, and its potential biological activity. It could also involve the development of new methods for its synthesis, or the investigation of its potential uses in various applications .
Properties
IUPAC Name |
7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O4/c1-13-8-10-25(11-9-13)20-22-18-17(19(28)23-21(29)24(18)2)26(20)12-16(27)14-4-6-15(30-3)7-5-14/h4-7,13H,8-12H2,1-3H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHUXIBGURIQIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CC(=O)C4=CC=C(C=C4)OC)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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